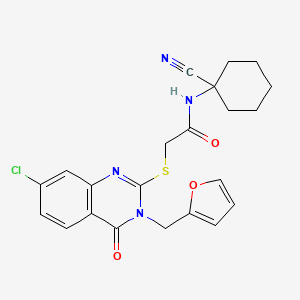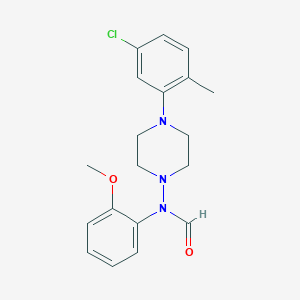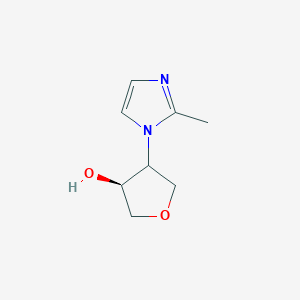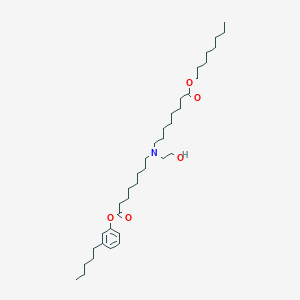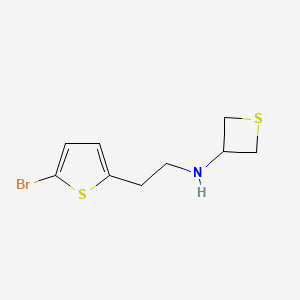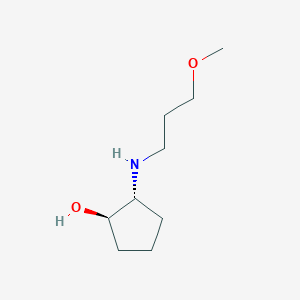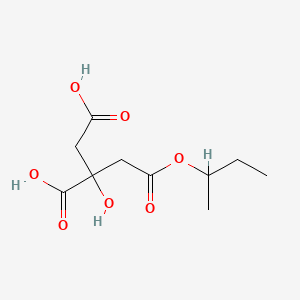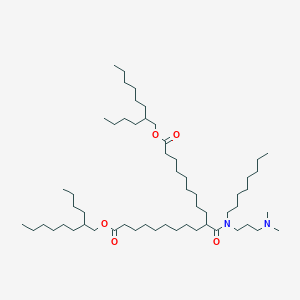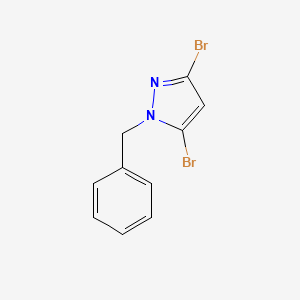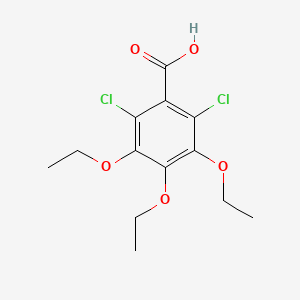
2,6-Dichloro-3,4,5-triethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3,4,5-triethoxybenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and three ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4,5-triethoxybenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3,4,5-triethoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Dichloro-3,4,5-triethoxybenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Substituted benzoic acids with different functional groups.
Scientific Research Applications
Chemistry: 2,6-Dichloro-3,4,5-triethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3,4,5-triethoxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and affecting cellular processes. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzoic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4-Dichloro-3,5-dimethoxybenzoic acid: Contains methoxy groups and different chlorine substitution pattern.
Uniqueness: 2,6-Dichloro-3,4,5-triethoxybenzoic acid is unique due to its specific substitution pattern and the presence of ethoxy groups. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. The compound’s unique combination of chlorine and ethoxy groups makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C13H16Cl2O5 |
|---|---|
Molecular Weight |
323.17 g/mol |
IUPAC Name |
2,6-dichloro-3,4,5-triethoxybenzoic acid |
InChI |
InChI=1S/C13H16Cl2O5/c1-4-18-10-8(14)7(13(16)17)9(15)11(19-5-2)12(10)20-6-3/h4-6H2,1-3H3,(H,16,17) |
InChI Key |
ABXFSGDFAVFWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1OCC)Cl)C(=O)O)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



